
Octadecyl hexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octadecyl hexanoate, also known as hexanoic acid octadecyl ester, is an ester compound with the molecular formula C24H48O2. It is formed by the esterification of hexanoic acid and octadecanol. This compound is known for its hydrophobic properties and is used in various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octadecyl hexanoate can be synthesized through the esterification reaction between hexanoic acid and octadecanol. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous esterification processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to improve the reaction rate and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Octadecyl hexanoate primarily undergoes hydrolysis reactions, where the ester bond is cleaved to yield hexanoic acid and octadecanol. This hydrolysis can be catalyzed by either acids or bases.
Common Reagents and Conditions
Acidic Hydrolysis: Involves heating this compound with a large excess of water containing a strong acid catalyst, such as hydrochloric acid. The reaction is reversible and produces hexanoic acid and octadecanol.
Basic Hydrolysis (Saponification): Involves heating the ester with a strong base, such as sodium hydroxide, resulting in the formation of a carboxylate salt (sodium hexanoate) and octadecanol.
Major Products
The major products of the hydrolysis reactions are hexanoic acid and octadecanol. In the case of saponification, the products are sodium hexanoate and octadecanol.
Applications De Recherche Scientifique
Octadecyl hexanoate has several applications in scientific research:
Chemistry: Used as a hydrophobic agent in the synthesis of various materials and as a reactant in organic synthesis.
Biology: Employed in the study of lipid interactions and as a model compound for studying ester hydrolysis in biological systems.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature, which can aid in the encapsulation of hydrophobic drugs.
Industry: Utilized in the production of lubricants, surfactants, and as a plasticizer in polymer formulations.
Mécanisme D'action
The mechanism of action of octadecyl hexanoate involves its interaction with hydrophobic environments. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. The ester bond in this compound can be hydrolyzed by esterases, releasing hexanoic acid and octadecanol, which can then participate in various metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octyl hexanoate: An ester formed from hexanoic acid and octanol, with similar hydrophobic properties but a shorter alkyl chain.
Hexadecyl octanoate: An ester formed from octanoic acid and hexadecanol, with a similar structure but different chain lengths.
Uniqueness
Octadecyl hexanoate is unique due to its long alkyl chain, which imparts significant hydrophobicity. This property makes it particularly useful in applications requiring water-repellent characteristics, such as in lubricants and surfactants. Its long chain also allows for better integration into lipid bilayers, making it valuable in biological and medical research.
Propriétés
Numéro CAS |
41927-67-7 |
|---|---|
Formule moléculaire |
C24H48O2 |
Poids moléculaire |
368.6 g/mol |
Nom IUPAC |
octadecyl hexanoate |
InChI |
InChI=1S/C24H48O2/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-21-23-26-24(25)22-20-6-4-2/h3-23H2,1-2H3 |
Clé InChI |
GQKMJPMHAWIENG-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOC(=O)CCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


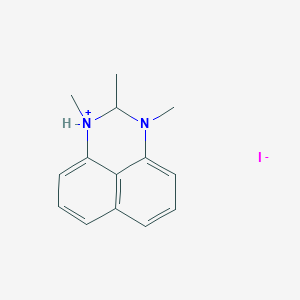
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
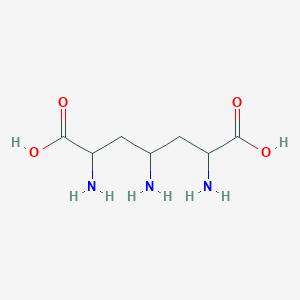
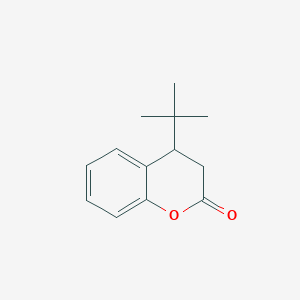

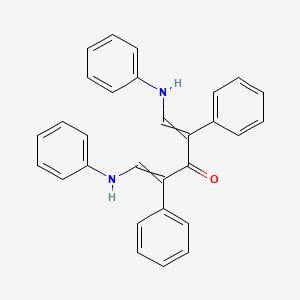
![Azocino[1,2-A]benzimidazole](/img/structure/B14664837.png)
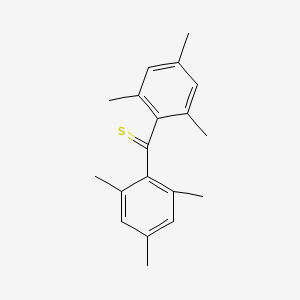
![4,4-Diphenyl-3-oxatricyclo[4.2.1.02,5]nonane](/img/structure/B14664845.png)


![4H-Imidazol-4-one, 1,5-dihydro-5-[(4-nitrophenyl)methylene]-2-phenyl-](/img/structure/B14664876.png)
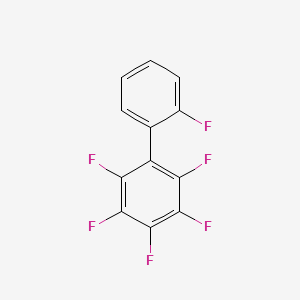
![4-Nitroso-4-azatricyclo[4.3.1.13,8]undecan-5-one](/img/structure/B14664894.png)
